![molecular formula C15H15NO3S B3060464 N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide CAS No. 4094-39-7](/img/structure/B3060464.png)

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Overview

Description

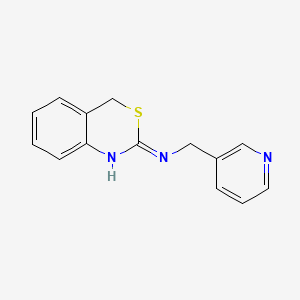

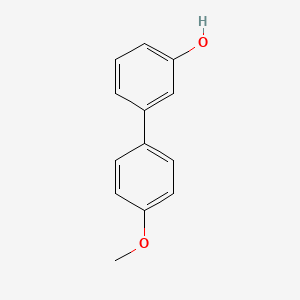

“N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C15H16N2O3S . It has a twisted U-shaped conformation . The molecule consists of a central C-S(=O)2N(H)-C unit, with the C-S-N-C torsion angle being -58.38° . The benzene rings lie to the same side of the molecule .

Molecular Structure Analysis

The molecular weight of “N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide” is 304.4 g/mol . The molecule has a twisted U-shaped conformation . The twist occurs in the central C-S(=O)2N(H)-C unit . The benzene rings lie to the same side of the molecule and form a dihedral angle of 67.03° .Physical And Chemical Properties Analysis

“N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide” has a molecular weight of 304.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 304.08816355 g/mol . The topological polar surface area of the compound is 83.6 Ų .Scientific Research Applications

Antimicrobial Activity

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide: has been investigated for its antimicrobial potential. Researchers have found that it exhibits promising activity against bacterial and fungal strains. Specifically, it shows efficacy against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .

Antioxidant Effect

The compound has been evaluated for its antioxidant properties. Assays using DPPH, ABTS, and ferric reducing power demonstrate its ability to scavenge free radicals and protect against oxidative stress. These findings suggest its potential as an antioxidant agent .

Toxicity Assessment

Researchers have also studied the toxicity of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide . Tests using freshwater cladoceran Daphnia magna Straus indicate low toxicity, making it a safer candidate for further development .

Drug Design Scaffold

The compound’s unique structure, which includes a diphenyl sulfone scaffold, makes it an interesting candidate for drug design. Its molecular features could be leveraged in the development of novel antimicrobial agents .

Electronic Structure Modifications

While not directly related to applications, it’s worth noting that modifications induced by similar compounds (e.g., 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine) impact their optoelectronic properties. Such insights contribute to our understanding of related chemical structures .

Other Potential Applications

Although not extensively explored, N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide may have additional applications in fields like materials science, organic synthesis, or medicinal chemistry. Further research is needed to uncover its full potential.

Mechanism of Action

Target of Action

Similar compounds with benzimidazole moieties have been found to be effective against various strains of microorganisms

Mode of Action

Compounds with similar structures have been found to exhibit antimicrobial activity The interaction of these compounds with their targets often results in the inhibition of essential biochemical processes, leading to the death of the microorganism

Biochemical Pathways

Similar compounds have been found to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may lead to the death of microorganisms

properties

IUPAC Name |

N-[4-(4-methylphenyl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-3-7-14(8-4-11)20(18,19)15-9-5-13(6-10-15)16-12(2)17/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFHQJUAGZWVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297624 | |

| Record name | N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4094-39-7 | |

| Record name | NSC116949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060382.png)

![4-hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B3060384.png)

![5-(2-Hydroxyethyl)-6-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3060402.png)

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate](/img/structure/B3060404.png)